Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate
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Overview
Description
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a solvent- and catalyst-free method . The reaction is generally performed in neutral or weakly basic organic solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve the use of solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods aim to improve the efficiency and yield of the reaction while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation reactions, such as bromination and iodination, are typical for this compound.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents like bromine or iodine.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of the compound .
Scientific Research Applications
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. For example, it can act as a cyclin-dependent kinase inhibitor, modulating cell cycle progression and DNA synthesis . Additionally, it may interact with GABA receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
Ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
59127-99-0 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
HDOYOYSFLXCYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)C |
Origin of Product |
United States |
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